1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine
Overview
Description
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-b]pyridazine core, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
The compound, also known as 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, has been found to inhibit the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with TAK1 at nanomolar concentrations . It inhibits the enzymatic activity of TAK1, thereby disrupting its role in cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is known to be upregulated and overexpressed in multiple myeloma, and its inhibition can potentially disrupt the disease progression . The compound’s interaction with TAK1 can also influence other pathways where TAK1 plays a role, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of bioavailability .
Result of Action
The compound’s action results in the inhibition of TAK1, leading to potential therapeutic effects against diseases where TAK1 is overexpressed, such as multiple myeloma . The compound and its analogs have been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Preparation Methods
The synthesis of 1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of α-bromoketones with 2-aminopyridines under specific conditions to form the imidazo[1,2-b]pyridazine core . The bromination step is often carried out using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to yield different products.
Common reagents used in these reactions include NBS for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyrimidines: These compounds also have a similar core but exhibit different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-8-7-12-9-3-4-10(13-15(8)9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQSYQLSHGKSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NC=C3Br)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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